Hexyl 2-chlorobutanoate

Gas chromatography Retention index Method development

Hexyl 2-chlorobutanoate (CAS 88395-74-8) is a chlorinated aliphatic ester with the molecular formula C₁₀H₁₉ClO₂ and a molecular weight of 206.71 g·mol⁻¹. It is formally the hexyl ester of 2‑chlorobutanoic acid, featuring a secondary chlorine substituent at the α‑carbon of the acyl chain.

Molecular Formula C10H19ClO2
Molecular Weight 206.71 g/mol
CAS No. 88395-74-8
Cat. No. B7906255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexyl 2-chlorobutanoate
CAS88395-74-8
Molecular FormulaC10H19ClO2
Molecular Weight206.71 g/mol
Structural Identifiers
SMILESCCCCCCOC(=O)C(CC)Cl
InChIInChI=1S/C10H19ClO2/c1-3-5-6-7-8-13-10(12)9(11)4-2/h9H,3-8H2,1-2H3
InChIKeyGAONBEAFOOASRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexyl 2-Chlorobutanoate (CAS 88395-74-8): Supplier & Procurement Evidence Guide


Hexyl 2-chlorobutanoate (CAS 88395-74-8) is a chlorinated aliphatic ester with the molecular formula C₁₀H₁₉ClO₂ and a molecular weight of 206.71 g·mol⁻¹ [1]. It is formally the hexyl ester of 2‑chlorobutanoic acid, featuring a secondary chlorine substituent at the α‑carbon of the acyl chain [2]. This compound belongs to a homologous series of n‑alkyl 2‑chlorobutanoates that are primarily employed as synthetic intermediates, chromatographic reference standards, and specialty building blocks in medicinal chemistry and agrochemical research [3].

Why Hexyl 2-Chlorobutanoate Cannot Be Replaced by Other Alkyl 2-Chlorobutanoates


Within the n‑alkyl 2‑chlorobutanoate series, the length of the alcohol‑derived alkyl chain exerts a profound and non‑linear influence on key physico‑chemical properties that govern chromatographic retention, volatility, and lipophilicity. Gas‑chromatographic studies demonstrate that each methylene unit in the ester alkyl chain shifts the Kovats retention index by approximately 100 units on a non‑polar SE‑30 stationary phase, making the hexyl ester easily distinguishable from its lower homologues [1]. This systematic variation means that protocols optimised for the hexyl ester cannot simply substitute a shorter‑chain analogue without re‑validation of retention times, extraction efficiencies, or biological partitioning. The quantitative evidence below supports procurement decision‑making by showing exactly where the hexyl ester diverges from its closest comparators.

Quantitative Differentiation of Hexyl 2-Chlorobutanoate from Its Closest Homologues


Kovats Retention Index on SE‑30 Differentiates Hexyl from Butyl and Pentyl 2‑Chlorobutanoates

On a non‑polar SE‑30 capillary column at 100 °C, hexyl 2‑chlorobutanoate elutes with a Kovats retention index (I) of 1327, which is 99 units higher than pentyl 2‑chlorobutanoate (I = 1228) and 196 units higher than butyl 2‑chlorobutanoate (I = 1131) [1][2][3]. These increments are fully consistent with the expected methylene‑group contribution to retention in the homologous series and provide a robust basis for chromatographic method discrimination among these esters.

Gas chromatography Retention index Method development

Computed LogP of Hexyl 2-Chlorobutanoate Indicates Significantly Higher Lipophilicity than Shorter‑Chain Analogues

The octanol–water partition coefficient (LogP) of hexyl 2‑chlorobutanoate is reported as 3.13, which is markedly higher than the LogP of ethyl 2‑chlorobutanoate (1.57) and is consistent with the incremental contribution of approximately 0.5 log units per additional methylene group in the alkyl chain . This difference in lipophilicity directly impacts the compound's suitability for applications requiring membrane permeability or organic‑phase partitioning.

Lipophilicity Partition coefficient Drug design

Molecular Weight Progression Limits Volatility and Controls Dosing Precision

The molecular weight of hexyl 2‑chlorobutanoate (206.71 g·mol⁻¹) is approximately 28 g·mol⁻¹ higher than that of pentyl 2‑chlorobutanoate (192.68 g·mol⁻¹) and 42 g·mol⁻¹ higher than ethyl 2‑chlorobutanoate (150.60 g·mol⁻¹) [1][2]. This mass difference reduces vapour pressure and facilitates gravimetric handling, which is advantageous when precise low‑volatility dosing is required.

Volatility Formulation Weighing accuracy

Boiling Point Elevation Differentiates Hexyl Ester from Lower Homologues and Dictates Distillation Feasibility

Vendor technical data indicate a boiling point of approximately 190 °C for hexyl 2‑chlorobutanoate, compared with 163–167 °C for ethyl 2‑chlorobutanoate and 184.5 °C for propyl 2‑chlorobutanoate . While these values are supplier‑reported and should be verified experimentally, the trend is consistent with the increasing chain length and provides a practical differentiation for selecting distillation conditions or assessing thermal compatibility.

Boiling point Distillation Thermal stability

Procurement‑Driven Application Scenarios for Hexyl 2‑Chlorobutanoate


Chromatographic Method Development and Reference Standard Qualification

When developing GC methods for the analysis of 2‑chlorobutanoate ester mixtures, hexyl 2‑chlorobutanoate serves as a high‑retention marker that elutes well after its lower homologues. Its Kovats index of 1327 on SE‑30 at 100 °C provides a reproducible reference point for calibrating retention‑time windows, as established by Haken and Korhonen (1985) [1].

Lipophilic Prodrug Intermediate in Medicinal Chemistry

The elevated LogP of hexyl 2‑chlorobutanoate (≈3.13) compared with ethyl 2‑chlorobutanoate (≈1.57) makes the hexyl ester a preferred intermediate for designing lipophilic prodrugs that require enhanced membrane permeability. This property has been noted in the context of NSAID and β‑lactam antibiotic synthesis [1].

Low‑Volatility Building Block for Milligram‑Scale Synthesis

With a molecular weight of 206.71 g·mol⁻¹, hexyl 2‑chlorobutanoate exhibits lower volatility than its ethyl (150.60 g·mol⁻¹) and propyl (164.63 g·mol⁻¹) counterparts. This characteristic facilitates accurate gravimetric dispensing in automated parallel synthesis platforms where evaporative loss must be minimised [1].

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